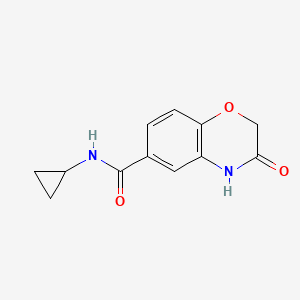![molecular formula C15H12ClNOS2 B4419310 3-chloro-N-[2-(2-thienyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4419310.png)
3-chloro-N-[2-(2-thienyl)ethyl]-1-benzothiophene-2-carboxamide
Overview
Description
3-chloro-N-[2-(2-thienyl)ethyl]-1-benzothiophene-2-carboxamide, commonly known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which have been shown to be effective in treating various types of cancer and autoimmune diseases.
Mechanism of Action
TAK-659 works by inhibiting the activity of 3-chloro-N-[2-(2-thienyl)ethyl]-1-benzothiophene-2-carboxamide, a protein that plays a crucial role in the development and function of immune cells. By inhibiting this compound, TAK-659 can prevent the activation of immune cells that contribute to the development and progression of cancer and autoimmune diseases. Additionally, TAK-659 can enhance the activity of other immune cells that are involved in fighting cancer and infections.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. TAK-659 is also highly selective for this compound, which reduces the risk of off-target effects. In preclinical studies, TAK-659 has been shown to inhibit the growth of cancer cells and reduce the activity of immune cells that contribute to autoimmune diseases. TAK-659 has also been shown to enhance the activity of immune cells that are involved in fighting cancer and infections.
Advantages and Limitations for Lab Experiments
One of the main advantages of TAK-659 is its high selectivity for 3-chloro-N-[2-(2-thienyl)ethyl]-1-benzothiophene-2-carboxamide, which reduces the risk of off-target effects. Additionally, TAK-659 has a favorable pharmacokinetic profile, which makes it suitable for oral administration. However, one of the limitations of TAK-659 is its potential toxicity, which can limit its clinical use. Further research is needed to determine the optimal dose and duration of treatment for TAK-659.
Future Directions
There are several future directions for research on TAK-659. One area of research is to investigate the potential of TAK-659 in combination with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, further preclinical studies are needed to determine the optimal dose and duration of treatment for TAK-659. Another area of research is to investigate the potential of TAK-659 in treating other autoimmune diseases, such as multiple sclerosis and type 1 diabetes. Finally, further research is needed to investigate the potential of TAK-659 in treating drug-resistant cancers.
Scientific Research Applications
TAK-659 has been extensively studied for its potential therapeutic applications. In preclinical studies, TAK-659 has shown promising results as a 3-chloro-N-[2-(2-thienyl)ethyl]-1-benzothiophene-2-carboxamide inhibitor in treating various types of cancer, including lymphoma, leukemia, and multiple myeloma. Additionally, TAK-659 has been shown to be effective in treating autoimmune diseases such as rheumatoid arthritis and lupus. TAK-659 has also been studied for its potential to enhance the efficacy of other cancer treatments, such as immunotherapy.
properties
IUPAC Name |
3-chloro-N-(2-thiophen-2-ylethyl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNOS2/c16-13-11-5-1-2-6-12(11)20-14(13)15(18)17-8-7-10-4-3-9-19-10/h1-6,9H,7-8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCCGHKADDAFSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NCCC3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5,6-trimethyl-2-{[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]thio}nicotinonitrile](/img/structure/B4419227.png)
![2-[(6-methylpyrimidin-4-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4419230.png)
![4-[(tert-butylamino)sulfonyl]benzamide](/img/structure/B4419234.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4419242.png)
![N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]isonicotinamide](/img/structure/B4419243.png)
![2-[(2-oxo-2-piperidin-1-ylethyl)sulfonyl]benzoic acid](/img/structure/B4419262.png)
![3-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4419268.png)
![2-(4-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-piperazinyl)ethanol trifluoroacetate (salt)](/img/structure/B4419271.png)
![ethyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4419277.png)
![(4-isopropylphenyl){[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B4419284.png)
![9-(4-isopropoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4419291.png)

![N-cyclohexyl-3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4419318.png)
![N-[4-(1H-imidazol-1-ylmethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B4419325.png)